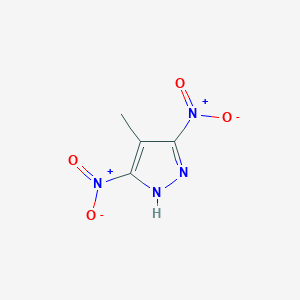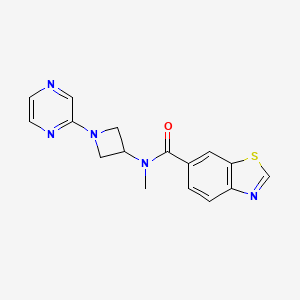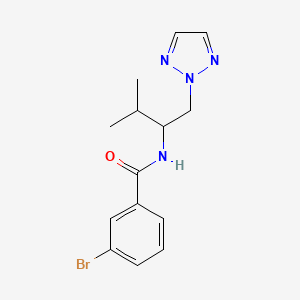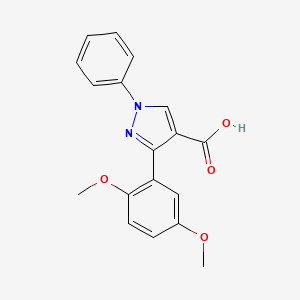
4-methyl-3,5-dinitro-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-methyl-3,5-dinitro-1H-pyrazole” is a compound that belongs to the pyrazole family . Pyrazoles are a class of compounds that have a 5-membered ring structure with three carbon atoms and two adjacent nitrogen atoms .
Synthesis Analysis
The synthesis of “4-methyl-3,5-dinitro-1H-pyrazole” and its derivatives often involves nucleophilic reactions . For instance, one method involves the reaction of 4-chloro-3,5-dinitropyrazole and DMF at 100°C for 4 hours .Molecular Structure Analysis
The molecular structure of “4-methyl-3,5-dinitro-1H-pyrazole” consists of a 5-membered ring with three carbon atoms and two adjacent nitrogen atoms . The molecular formula is C4H4N4O4 .Chemical Reactions Analysis
The chemical reactions involving “4-methyl-3,5-dinitro-1H-pyrazole” often involve nucleophilic substitutions . For example, the reaction of 4-chloro-3,5-dinitropyrazole with DMF produces N,N-dimethyl-3,5-dinitro-1H-pyrazol-4-amine .Aplicaciones Científicas De Investigación
Reactivity and Nucleophilic Substitution
4-methyl-3,5-dinitro-1H-pyrazole demonstrates significant potential in nucleophilic substitution reactions. Research has shown that derivatives of this compound, such as 3,5-dinitro-4-(phenylsulfonyl)pyrazole, can undergo nucleophilic substitution with various agents like thiophenol, resulting in the formation of new pyrazole derivatives. This reactivity opens avenues for synthesizing diverse pyrazole-based compounds with potential applications in various fields (Vatsadze et al., 2012).
Synthesis of Energetic Materials
4-methyl-3,5-dinitro-1H-pyrazole is a key precursor in synthesizing energetic materials. Its derivatives have been explored for their potential in creating high-energy compounds, which could be significant in developing new explosives and propellants with properties surpassing traditional materials like TNT. The focus on low-sensitivity, high-energy materials indicates a promising future for 4-methyl-3,5-dinitro-1H-pyrazole derivatives in the field of energetic materials (Jun-lin, 2014).
Thermal Stability and Decomposition
The thermal behavior of 4-methyl-3,5-dinitro-1H-pyrazole derivatives is crucial in determining their stability and safety. Studies have shown that these compounds exhibit complex thermal decomposition behaviors, providing insights into their stability and safety profiles. Understanding these thermal properties is essential for their application in areas like energetic materials and pharmaceuticals (Wang et al., 2012).
High-Performance Energetic Derivatives
Energetic derivatives of 4-methyl-3,5-dinitro-1H-pyrazole are being synthesized and characterized for their potential as high-performance materials. These derivatives exhibit promising detonation parameters and sensitivities, making them suitable for applications in explosives and propellants. Their synthesis involves complex chemical reactions, underscoring the versatility of 4-methyl-3,5-dinitro-1H-pyrazole as a precursor for advanced energetic materials (Benz et al., 2020).
Safety and Hazards
Direcciones Futuras
The development of high-performance energetic materials has received increasing attention, and “4-methyl-3,5-dinitro-1H-pyrazole” and its derivatives are seen as promising in this regard . The goal is to develop new substitutes to replace traditional explosives with advanced melt-castable explosives .
Propiedades
IUPAC Name |
4-methyl-3,5-dinitro-1H-pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N4O4/c1-2-3(7(9)10)5-6-4(2)8(11)12/h1H3,(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJTRRSGZDBAWLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NN=C1[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[[1-(2,2-Dimethylbutanoyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2871732.png)



![6-((5-chloro-2-methylphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2871736.png)

![4-(3-chlorophenyl)-2-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-one](/img/structure/B2871742.png)

![2,8-Di-tert-butyl 2,5,8-triazaspiro[3.5]nonane-2,8-dicarboxylate](/img/structure/B2871744.png)
![5-[(2,5-Dimethylphenyl)sulfonylamino]-2-hydroxybenzoic acid](/img/structure/B2871745.png)
![N-Methyl-2-(3-methylphenyl)-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]acetamide](/img/structure/B2871747.png)
![N-(2-methoxyphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2871751.png)

